(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one is an organic compound that belongs to the class of imines Imines are nitrogen-containing compounds derived from aldehydes or ketones by replacing the carbonyl group with a double-bonded nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one typically involves the reaction of a primary amine with an aldehyde or ketone. The formation of imines is a well-known reaction in organic chemistry, where the primary amine reacts with the carbonyl compound, resulting in the elimination of water and the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary amines, and substitution reactions may yield various substituted imines.
Scientific Research Applications
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and exert specific effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Imines: Other imines with different substituents on the nitrogen or carbon atoms.
Uniqueness
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one is unique due to its specific structure and the presence of the diaminomethyl group, which can impart distinct chemical and biological properties compared to other imines and related compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
185441-16-1 |
---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(diaminomethyl)phenyl]iminopropan-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-13-9-5-3-2-4-8(9)10(11)12/h2-6,10H,11-12H2,1H3 |
InChI Key |
HFONJTZVLGXFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=NC1=CC=CC=C1C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.